Cyclopenta(def)phenanthrenone
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Overview
Description
Cyclopenta(def)phenanthrenone is an organic compound with the molecular formula C15H8O. It is a polycyclic aromatic ketone, known for its unique structure that includes a cyclopenta ring fused to a phenanthrene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta(def)phenanthrenone can be synthesized through a multi-step process starting from pyrene. One notable method involves the ring contraction of pyrene-4,5-dione to oxo-cyclopenta(def)phenanthrene in a single step, followed by the direct reduction of oxo-cyclopenta(def)phenanthrene to this compound . This method benefits from the use of relatively non-hazardous reagents and optimized purification procedures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of efficient catalysts and environmentally friendly solvents is often emphasized to ensure sustainable manufacturing processes .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta(def)phenanthrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 8,9-dihydro-4H-cyclopenta(def)phenanthrene can yield the corresponding 4-ketone and 8,9-diketone .
Common Reagents and Conditions:
Oxidation: Triton B-oxygen and chromium (III) salts are commonly used oxidizing agents.
Reduction: The reduction of quinones to diols can be achieved using standard reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as bromine or chlorine under controlled conditions.
Major Products:
Oxidation: 4-ketone and 8,9-diketone.
Reduction: Meso- and dl-diols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cyclopenta(def)phenanthrenone is a valuable building block in the production of photoactive polymers, which are used in organic electronic applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells . Its low band gap and stable emissions make it an attractive component for developing blue-colored OLEDs, which are crucial for display technologies .
In addition to its applications in materials science, this compound derivatives have been explored for their potential use in medicinal chemistry. Their unique structural properties allow for the design of novel therapeutic agents targeting specific biological pathways .
Mechanism of Action
The mechanism of action of cyclopenta(def)phenanthrenone in its various applications is primarily related to its electronic properties. In OLEDs, for example, the compound’s ability to emit light upon electrical excitation is due to its conjugated π-electron system, which facilitates efficient energy transfer and emission . The molecular targets and pathways involved in its biological applications are still under investigation, but its structural features suggest potential interactions with specific enzymes and receptors .
Comparison with Similar Compounds
- Phenanthrenequinone
- Benzo[def]fluorene
- 4,5-Methylenephenanthrene
Cyclopenta(def)phenanthrenone’s unique structure and properties make it a compound of significant interest for further research and development in various scientific fields.
Properties
CAS No. |
100663-47-6 |
---|---|
Molecular Formula |
C15H8O |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1(15),2,5(14),6,8(13),9,11-heptaen-4-one |
InChI |
InChI=1S/C15H8O/c16-13-7-5-11-8-10-3-1-2-9-4-6-12(13)15(11)14(9)10/h1-8H |
InChI Key |
PEIAQARKSARDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C(=O)C=C4 |
Origin of Product |
United States |
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